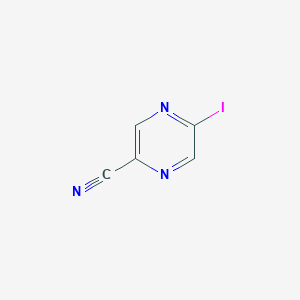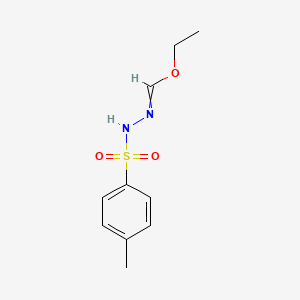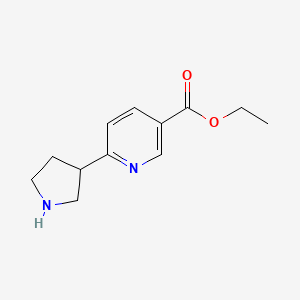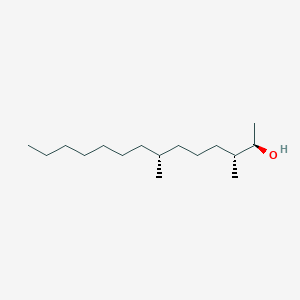![molecular formula C11H10N2O2 B14169646 1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid CAS No. 928007-44-7](/img/structure/B14169646.png)
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
The synthesis of 1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrrole derivative with an aldehyde or ketone can lead to the formation of the desired indole structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution can introduce various functional groups into the indole ring .
Aplicaciones Científicas De Investigación
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects . Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid can be compared to other indole derivatives such as indole-2-carboxylic acid and indole-5-carboxylic acid. While these compounds share a common indole backbone, their unique substituents and structural variations confer different chemical and biological properties . For instance, indole-2-carboxylic acid is known for its role in inhibiting lipid peroxidation, whereas indole-5-carboxylic acid is used in the synthesis of electroactive polymers . The uniqueness of this compound lies in its specific ring structure and the potential for diverse functionalization .
Propiedades
Número CAS |
928007-44-7 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1,5,6,7-tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-4-7-3-6-1-2-12-8(6)5-9(7)13-10/h3-5,12-13H,1-2H2,(H,14,15) |
Clave InChI |
UCGJKPQRHBWLCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C=C3C=C(NC3=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)


![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)


![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)


